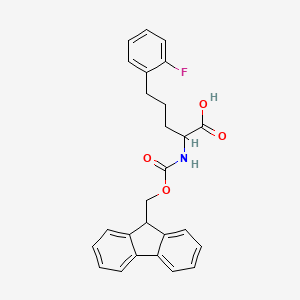

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-fluorophenyl)pentanoic acid

Beschreibung

Fmoc-(S)-2-Amino-5-(2-Fluorphenyl)pentansäure ist ein Derivat von Phenylalanin, einer nicht essentiellen Aminosäure. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe aus, die in der Peptidsynthese häufig verwendet wird, um die Aminogruppe während der Kupplungsreaktionen zu schützen. Die Verbindung enthält außerdem ein Fluoratom am Phenylring, das ihre chemische Reaktivität und biologische Aktivität beeinflussen kann.

Eigenschaften

Molekularformel |

C26H24FNO4 |

|---|---|

Molekulargewicht |

433.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-fluorophenyl)pentanoic acid |

InChI |

InChI=1S/C26H24FNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30) |

InChI-Schlüssel |

QEYUCCGEZPPGKU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Fmoc-(S)-2-Amino-5-(2-Fluorphenyl)pentansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Fluoratom am Phenylring kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Kupplungsreaktionen: Die Fmoc-geschützte Aminogruppe kann mit anderen Aminosäuren oder Peptiden unter Verwendung von Reagenzien wie Carbodiimiden (z. B. DCC oder EDC) und Kupplungsadditiven (z. B. HOBt oder HOAt) gekoppelt werden.

Häufige Reagenzien und Bedingungen

Fmoc-Schutz: Fmoc-Chlorid, Natriumcarbonat, Triethylamin.

Kupplungsreaktionen: DCC, EDC, HOBt, HOAt.

Hauptprodukte, die gebildet werden

Fmoc-geschützte Peptide: Die Hauptprodukte, die aus Kupplungsreaktionen mit Fmoc-(S)-2-Amino-5-(2-Fluorphenyl)pentansäure entstehen, sind Fmoc-geschützte Peptide.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Fmoc-(S)-2-Amino-5-(2-Fluorphenyl)pentansäure zur Synthese von Peptiden und Peptidomimetika verwendet. Die Fmoc-Schutzgruppe ermöglicht die selektive Entschützung und Kupplung und erleichtert so die Synthese komplexer Peptidsequenzen.

Biologie

In der biologischen Forschung wird diese Verbindung verwendet, um Protein-Protein-Wechselwirkungen und Enzym-Substrat-Wechselwirkungen zu untersuchen. Das Vorhandensein des Fluoratoms kann als Sonde in der NMR-Spektroskopie verwendet werden, um die Struktur und Dynamik von Peptiden und Proteinen zu untersuchen.

Medizin

In der pharmazeutischen Chemie wird Fmoc-(S)-2-Amino-5-(2-Fluorphenyl)pentansäure bei der Entwicklung von peptid-basierten Medikamenten verwendet. Das Fluoratom kann die metabolische Stabilität und Bioverfügbarkeit der Peptide verbessern.

Industrie

In der pharmazeutischen Industrie wird diese Verbindung zur großtechnischen Synthese von Peptidmedikamenten und diagnostischen Reagenzien verwendet. Die Fmoc-Schutzgruppe ist mit automatisierten Peptidsynthesizern kompatibel, wodurch sie sich für die Hochdurchsatzsynthese eignet.

Wirkmechanismus

Der Wirkmechanismus von Fmoc-(S)-2-Amino-5-(2-Fluorphenyl)pentansäure beinhaltet seine Einarbeitung in Peptide und Proteine. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und ermöglicht so selektive Kupplungsreaktionen. Das Fluoratom kann die Reaktivität der Verbindung und die Wechselwirkungen mit biologischen Zielmolekülen beeinflussen, wodurch die Stabilität und Aktivität der resultierenden Peptide möglicherweise verbessert werden.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: The Fmoc-protected amino group can be coupled with other amino acids or peptides using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt or HOAt).

Common Reagents and Conditions

Fmoc Protection: Fmoc chloride, sodium carbonate, triethylamine.

Coupling Reactions: DCC, EDC, HOBt, HOAt.

Major Products Formed

Fmoc-Protected Peptides: The primary products formed from coupling reactions involving Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid are Fmoc-protected peptides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid is used in the synthesis of peptides and peptidomimetics. The Fmoc protecting group allows for selective deprotection and coupling, facilitating the synthesis of complex peptide sequences.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The presence of the fluorine atom can be used as a probe in NMR spectroscopy to investigate the structure and dynamics of peptides and proteins.

Medicine

In medicinal chemistry, Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid is used in the development of peptide-based drugs. The fluorine atom can enhance the metabolic stability and bioavailability of the peptides.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. The Fmoc protecting group is compatible with automated peptide synthesizers, making it suitable for high-throughput synthesis.

Wirkmechanismus

The mechanism of action of Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective coupling reactions. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially enhancing the stability and activity of the resulting peptides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-(S)-2-Amino-3-(2-Fluorphenyl)propionsäure: Eine weitere Fmoc-geschützte Aminosäure mit einem Fluoratom am Phenylring.

Fmoc-(S)-3-Amino-3-(2-Fluorphenyl)propionsäure: Eine ähnliche Verbindung mit einer anderen Kohlenstoffkettenlänge.

Einzigartigkeit

Fmoc-(S)-2-Amino-5-(2-Fluorphenyl)pentansäure ist aufgrund seiner spezifischen Struktur, die eine längere Kohlenstoffkette im Vergleich zu anderen ähnlichen Verbindungen umfasst, einzigartig. Dieser strukturelle Unterschied kann seine chemische Reaktivität und biologische Aktivität beeinflussen, wodurch es sich für bestimmte Anwendungen in der Peptidsynthese und pharmazeutischen Chemie eignet.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.